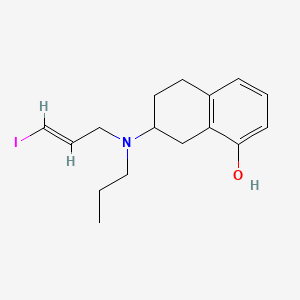

8-Hydroxy-pipat

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-pipat involves several steps, starting with the preparation of the tetralin backbone. The key steps include:

Formation of the Tetralin Backbone: This involves the cyclization of appropriate precursors under acidic conditions.

Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, typically using reagents like hydrogen peroxide or osmium tetroxide.

Substitution with the Propylamino Group: This step involves the substitution of the hydroxy group with the propylamino group using reagents like propylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

化学反应分析

Types of Reactions

8-Hydroxy-pipat undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

科学研究应用

Neuropharmacological Applications

Serotonin Receptor Agonism

8-Hydroxy-pipat is primarily used to investigate the function of serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that it acts as a full agonist at this receptor, influencing various physiological responses such as mood regulation and anxiety . Its ability to stimulate 5-HT1A receptors has made it a valuable tool in research related to depression and anxiety disorders.

Behavioral Studies

In behavioral pharmacology, this compound has been utilized in conditioned place preference paradigms to assess its reinforcing properties. Research indicates that it can produce appetitive effects through interactions with both serotonin and dopamine receptors, suggesting potential implications for understanding addiction mechanisms . Additionally, studies have demonstrated that administration of this compound can induce the serotonin syndrome in animal models, highlighting its potency in affecting serotonergic transmission .

Clinical Implications

Anxiolytic Effects

Research indicates that this compound exhibits anxiolytic properties in animal models. Its action on the 5-HT1A receptors is believed to mediate these effects, making it a candidate for further investigation as a potential anxiolytic drug . The compound's ability to modulate serotonin levels could provide insights into developing new treatments for anxiety disorders.

Antidepressant Research

The antidepressant-like effects of this compound have been documented in various studies. It has been shown to enhance serotonergic neurotransmission, which is a critical mechanism underlying many antidepressant therapies . Its role in stimulating the release of histamine from mast cells also suggests potential applications in treating functional gastrointestinal disorders associated with serotonergic dysregulation .

Case Studies and Research Findings

作用机制

8-Hydroxy-pipat exerts its effects by binding to the serotonin 1A receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation modulates the release of serotonin and other neurotransmitters, influencing mood, anxiety, and other physiological processes .

相似化合物的比较

Similar Compounds

8-Hydroxyquinoline: Another compound with a hydroxy group at the 8th position, known for its antimicrobial and anticancer properties.

8-Hydroxy-2-(di-n-propylamino)tetralin: A similar compound with a different substitution pattern, also targeting the serotonin 1A receptor

Uniqueness

8-Hydroxy-pipat is unique due to its high affinity and specificity for the serotonin 1A receptor, making it a valuable tool in research and potential therapeutic applications. Its unique substitution pattern also allows for diverse chemical modifications, enhancing its versatility in scientific studies .

生物活性

8-Hydroxy-PIPAT (8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin) is a selective agonist of the serotonin 5-HT1A receptor, known for its significant role in mediating various biological activities, particularly in the context of gastrointestinal physiology and neuroendocrine functions. This compound has garnered attention for its potential therapeutic applications, especially in treating functional gastrointestinal disorders such as irritable bowel syndrome (IBS).

This compound primarily functions as a 5-HT1A receptor agonist , which activates serotonergic pathways leading to the release of histamine from mast cells. This action is crucial for understanding its effects on gastrointestinal motility and secretion. Research indicates that this compound promotes histamine release more effectively than serotonin itself, suggesting a high potency in stimulating mast cell degranulation.

Key Findings:

- Histamine Release: In studies involving guinea pig and human intestinal preparations, 20 μM concentrations of this compound resulted in significant histamine release, surpassing that induced by serotonin (5-HT) .

- Comparative Potency: Histamine levels increased from a baseline of 725.6 ± 59.0 ng/g with 5-HT to 1,068.3 ± 168.8 ng/g with this compound in guinea pigs, and from 1,641 ± 222.8 ng/g to 1,887.7 ± 289.1 ng/g in human samples .

Pharmacological Profile

The pharmacological profile of this compound reveals its high affinity for the 5-HT1A receptor, with a dissociation constant (Kd) of approximately 0.38 nM , indicating strong binding capability . This property underscores its effectiveness as a therapeutic agent.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound shows promise in treating conditions associated with dysregulated serotonergic signaling:

- Functional Gastrointestinal Disorders: The ability to enhance histamine release may aid in regulating gut motility and secretion, making it a candidate for IBS treatment.

- Neuroendocrine Modulation: Studies suggest that it might also influence neuroendocrine functions by modulating dopamine release through serotonergic pathways .

Histamine Release Data

| Compound | Concentration (μM) | Histamine Release (ng/g) Guinea Pig | Histamine Release (ng/g) Human |

|---|---|---|---|

| Serotonin (5-HT) | 20 | 725.6 ± 59.0 | 1,641 ± 222.8 |

| This compound | 20 | 1,068.3 ± 168.8 | 1,887.7 ± 289.1 |

Receptor Binding Affinity

| Compound | Kd (nM) |

|---|---|

| This compound | 0.38 |

Case Study: Effects on Mast Cell Degranulation

In an experimental study examining the effects of various compounds on mast cell degranulation, researchers found that pre-treatment with WAY-100135, a selective antagonist for the 5-HT1A receptor, significantly reduced histamine release induced by both serotonin and this compound . This finding highlights the critical role of the 5-HT1A receptor in mediating the effects of this compound.

Implications for Treatment

The findings from these studies suggest that targeting the serotonergic system through agents like this compound could provide new avenues for managing gastrointestinal disorders characterized by mast cell activation and histamine dysregulation.

常见问题

Basic Research Questions

Q. What is the chemical identification and structural characterization protocol for 8-Hydroxy-pipat?

To confirm the identity of this compound, researchers should:

- Obtain its CAS registry number (159651-91-9) for unambiguous identification .

- Use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify molecular structure.

- Compare spectral data with published reference standards, ensuring purity via HPLC or LC-MS.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Treat this compound as hazardous due to insufficient safety data. Avoid inhalation, skin contact, and ingestion .

- Use personal protective equipment (PPE) including gloves, lab coats, and fume hoods.

- Review the compound’s Safety Data Sheet (SDS) before use and implement institutional biosafety guidelines.

Q. How can researchers design a preliminary study to assess this compound’s receptor binding affinity?

- Apply the PICOT framework to structure the study:

- Population : Specific cell lines or receptor subtypes (e.g., serotonin receptors).

- Intervention : Varying concentrations of this compound.

- Comparison : Control groups (e.g., untreated cells or competitive ligands).

- Outcome : Quantify binding affinity via radioligand assays (e.g., using I-125 isotopes) .

- Time : Short-term exposure (minutes to hours) to measure acute effects.

Q. What are the best practices for synthesizing and purifying this compound derivatives?

- Follow solid-phase peptide synthesis (SPPS) protocols for tryptamine analogs, adjusting protecting groups for hydroxyl moieties.

- Purify intermediates via column chromatography and validate purity using TLC and mass spectrometry.

- Optimize reaction conditions (e.g., pH, temperature) to minimize side products .

Advanced Research Questions

Q. How can contradictory data on this compound’s selectivity for serotonin receptors be resolved?

- Conduct systematic replication studies under standardized conditions (e.g., buffer composition, temperature) .

- Perform meta-analyses of existing data to identify confounding variables (e.g., assay type, receptor subtype variability).

- Use computational modeling (e.g., molecular docking) to predict binding interactions and validate experimentally .

Q. What advanced methodologies are suitable for studying this compound’s pharmacokinetics in vivo?

- Employ LC-MS/MS for high-sensitivity quantification in biological matrices (blood, plasma).

- Design pharmacokinetic studies using animal models, with timed sampling to assess absorption, distribution, and elimination.

- Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate parameters like half-life and bioavailability .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Evaluate bioavailability factors (e.g., blood-brain barrier penetration) using in situ perfusion models.

- Compare metabolite profiles (via liver microsome assays) to identify active/inactive derivatives.

- Integrate transcriptomic or proteomic data to assess target engagement in vivo .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- For small sample sizes, utilize Bayesian hierarchical models to improve parameter estimation .

Q. How can researchers optimize analytical methods for detecting this compound in complex biological samples?

- Validate extraction protocols (e.g., protein precipitation, solid-phase extraction) for recovery efficiency.

- Optimize chromatographic conditions (e.g., gradient elution, column temperature) to resolve this compound from matrix interferences.

- Perform stability studies under varying storage conditions (−80°C vs. room temperature) .

Q. What strategies mitigate bias in comparative studies of this compound and its structural analogs?

属性

CAS 编号 |

159651-91-9 |

|---|---|

分子式 |

C20H26INO5 |

分子量 |

487.3 g/mol |

IUPAC 名称 |

(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1- |

InChI 键 |

IQRDHLSQXOATHD-HBRCEPSSSA-N |

SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O |

手性 SMILES |

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O |

规范 SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。